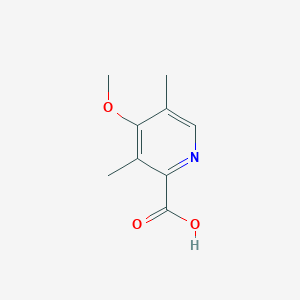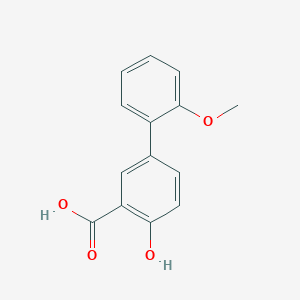![molecular formula C17H15NO4S2 B2660084 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2380042-84-0](/img/structure/B2660084.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has been found to possess antioxidant activity, which may contribute to its therapeutic effects. Additionally, this compound has been shown to affect the expression of a number of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is its potent antitumor activity. This makes it a valuable tool for the study of cancer biology and the development of new cancer therapies. However, one limitation of this compound is its relatively poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for the study of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide. One area of interest is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
In conclusion, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a promising compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved properties.
Synthesis Methods
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves the reaction of 2-(furan-3-yl)ethylamine with 2,3-dihydrobenzofuran-5-sulfonyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature and yields the desired compound in good yield and purity.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c19-24(20,16-1-2-17-12(8-16)4-6-22-17)18-9-15-7-14(11-23-15)13-3-5-21-10-13/h1-3,5,7-8,10-11,18H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRAUWUPJNPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2660003.png)



![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2660007.png)
![5-(Aminomethyl)-2,3-dihydrobenzo[b]furan](/img/structure/B2660008.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2660009.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2660011.png)

![5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2660013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2660014.png)

![N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide](/img/structure/B2660020.png)